![molecular formula C19H30ClN3O3S B2526045 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride CAS No. 1189730-57-1](/img/structure/B2526045.png)
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which is a part of the compound , has been extensively studied. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzylpiperazine moiety attached to a cyclopentanecarboxamide group via a sulfonyl bridge. The molecular weight of the compound is 415.98.Scientific Research Applications
Synthesis and Electrophysiological Activity
Compounds similar to the requested chemical structure have been synthesized and studied for their cardiac electrophysiological activity. These include studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potential in producing class III electrophysiological activity, comparable to clinically trialed agents like sematilide (Morgan et al., 1990).
Anticancer Evaluation
Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer treatment. These compounds induce apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).
Photoaffinity Labelling
A novel photoaffinity ligand for the sulfonylurea receptor was synthesized, incorporating an azido-substituted glibenclamide analogue, indicating its use in studying the sulfonylurea receptor's interaction with ligands (Chudziak et al., 1994).
Insecticidal Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure, exhibits strong activity against lepidopterous pests, including resistant strains. This research highlights its potential role in integrated pest management programs (Tohnishi et al., 2005).
Antidiabetic Drug Discovery
Arylsulfonamidothiazoles have been identified as a new class of antidiabetic drugs through selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, attenuating hepatic gluconeogenesis and reducing glucose levels in diabetic models (Barf et al., 2002).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many piperazine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c23-19(18-8-4-5-9-18)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-6-2-1-3-7-17;/h1-3,6-7,18H,4-5,8-16H2,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUHDKFRYJKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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